alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride
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Overview
Description
Alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a tert-butylamino group, a cyclopropyl group, and a benzyl alcohol moiety. It is often used in scientific research due to its unique properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride typically involves multiple steps, including the introduction of the tert-butylamino group and the cyclopropyl group to the benzyl alcohol backbone. One common method involves the reaction of p-cyclopropylbenzyl chloride with tert-butylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, including this compound . These systems offer advantages such as improved reaction control, higher yields, and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide or potassium cyanide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropylbenzaldehyde, while reduction may produce cyclopropylbenzylamine. Substitution reactions can result in a variety of derivatives with different functional groups attached to the benzyl alcohol backbone .
Scientific Research Applications
Alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride involves its interaction with specific molecular targets and pathways. As a beta-2-adrenergic agonist, it binds to beta-2 adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of smooth muscle tissues, particularly in the bronchi, making it useful as a bronchodilator . The compound’s effects on other pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Clenbuterol: A beta-2-adrenergic agonist with similar bronchodilating properties.
Salbutamol: Another beta-2-adrenergic agonist used for the treatment of asthma and other respiratory conditions.
Terbutaline: A bronchodilator with a similar mechanism of action.
Uniqueness
Alpha-((tert-Butylamino)methyl)-p-cyclopropyl-benzyl alcohol hydrochloride is unique due to its specific structural features, such as the presence of a cyclopropyl group and a tert-butylamino group. These features contribute to its distinct pharmacological profile and make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
29632-43-7 |
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Molecular Formula |
C15H24ClNO |
Molecular Weight |
269.81 g/mol |
IUPAC Name |
tert-butyl-[2-(4-cyclopropylphenyl)-2-hydroxyethyl]azanium;chloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-15(2,3)16-10-14(17)13-8-6-12(7-9-13)11-4-5-11;/h6-9,11,14,16-17H,4-5,10H2,1-3H3;1H |
InChI Key |
RJCJRRVBSGEEMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[NH2+]CC(C1=CC=C(C=C1)C2CC2)O.[Cl-] |
Origin of Product |
United States |
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